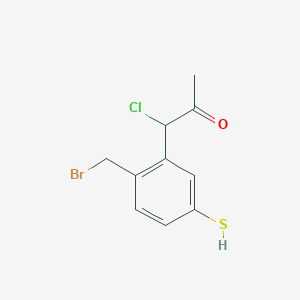![molecular formula C29H36O10 B14053531 [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetylbaccatin III is a natural organic compound isolated from the yew tree (Genus Taxus). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of Taxus species using solvents like methanol and ethanol . Another method involves the chemical synthesis using 10-deacetylbaccatin III as a substrate. This process includes a one-step acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase .
Industrial Production Methods
Industrial production of 10-Deacetylbaccatin III often involves the use of microbial cell factories. For instance, Escherichia coli strains can be engineered to express the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase, which facilitates the conversion of 10-deacetylbaccatin III to baccatin III . This method has shown significant improvements in production efficiency through metabolic and protein engineering .
Analyse Des Réactions Chimiques
Types of Reactions
10-Deacetylbaccatin III undergoes various chemical reactions, including:
Acyl Transfer Reactions: The conversion of 10-deacetylbaccatin III to baccatin III through acetylation.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Acetyl-CoA: Used in the acetylation of 10-deacetylbaccatin III to form baccatin III.
Methanol and Ethanol: Common solvents used in the extraction process.
Major Products
Baccatin III: A direct product of the acetylation of 10-deacetylbaccatin III.
Docetaxel and Paclitaxel: These anti-cancer drugs are synthesized using baccatin III as a precursor.
Applications De Recherche Scientifique
10-Deacetylbaccatin III has a wide range of applications in scientific research:
Mécanisme D'action
10-Deacetylbaccatin III is an intermediate in the biosynthetic pathway of taxanes. Taxanes disrupt mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is crucial for the anti-cancer properties of drugs like paclitaxel and docetaxel, which are derived from 10-deacetylbaccatin III .
Comparaison Avec Des Composés Similaires
Similar Compounds
Baccatin III: A direct acetylation product of 10-deacetylbaccatin III.
Paclitaxel: An anti-cancer drug synthesized from baccatin III.
Docetaxel: Another anti-cancer drug derived from baccatin III.
Uniqueness
10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of highly effective anti-cancer drugs. Its ability to be converted into baccatin III and subsequently into paclitaxel and docetaxel highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C29H36O10 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17?,18?,19?,21?,22?,24?,27-,28+,29-/m1/s1 |
Clé InChI |
YWLXLRUDGLRYDR-VNYUMXTGSA-N |
SMILES isomérique |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


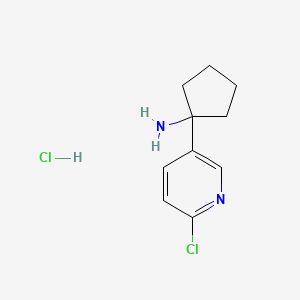
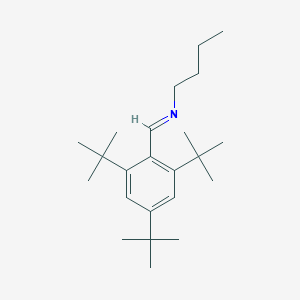
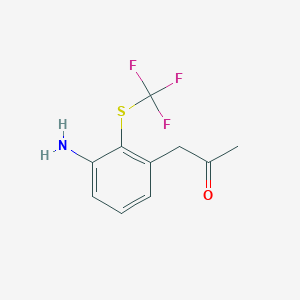
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)


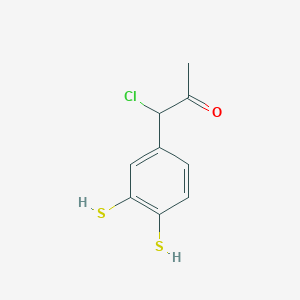
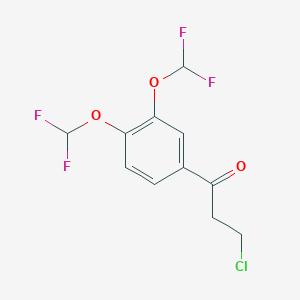

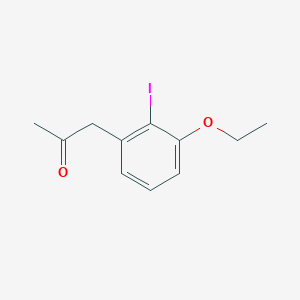
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
![7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B14053513.png)
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
